molecular formula C17H29NO3 B8586839 Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate

Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate

Cat. No.: B8586839
M. Wt: 295.4 g/mol
InChI Key: ZLVGIJHFXSOLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C17H29NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable piperidine derivative.

    Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: 4-Cyclohexyl-4-carboxypiperidine-1-carboxylic acid tert-butyl ester.

    Reduction: 4-Cyclohexyl-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Formylpiperidine-1-carboxylic acid tert-butyl ester: Lacks the cyclohexyl group, resulting in different reactivity and applications.

    4-Cyclohexylpiperidine-1-carboxylic acid tert-butyl ester:

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3

InChI Key

ZLVGIJHFXSOLLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-cyclohexyl-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester, 3, (1.0 g, 3.36 mmol), 4-methylmorpholine N-oxide (0.54 g, 4.64 mmol), and molecular sieves (0.5 g) in methylene chloride (20 mL) under argon atmosphere is added tetrapropylammonium perruthenate (35.5 mg) at room temperature. The mixture is stirred for 30 min to 1 hour after which the solution is filtered through a pad of silica and the solvent removed in vacuo to afford the desired product as a colorless oil, which is used without further purification. MS (ESI) m/z 318, (M+Na+).
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1 g
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20 mL
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35.5 mg
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